N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide
Description
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . This compound is characterized by its unique structure, which includes two hydroxyl groups and two methyl groups attached to a benzene ring, along with a carboximidamide functional group. It is used in various scientific research applications due to its distinctive chemical properties .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N',4-dihydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(9(10)11-13)4-6(2)8(5)12/h3-4,12-13H,1-2H3,(H2,10,11) |
InChI Key |
LGSHQFVAOQWNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide typically involves the reaction of 3,5-dimethylphenol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the carboximidamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is utilized in various scientific research fields, including:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboximidamide group can interact with nucleophilic sites on proteins, leading to modifications in their function .
Comparison with Similar Compounds
Similar Compounds
- N,4-dihydroxy-3,5-dimethylbenzamide
- N,4-dihydroxy-3,5-dimethylbenzenesulfonamide
- N,4-dihydroxy-3,5-dimethylbenzenecarboxylic acid
Uniqueness
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
